Methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative featuring a tetrahydroquinazoline core substituted with a 4-oxo group, a thioxo group at position 2, and a methyl carboxylate at position 6. The phenyl ring at position 3 is further functionalized with a 4-(pyridin-2-yl)piperazine-1-carbonyl moiety.
The synthesis of such compounds typically involves multi-step reactions starting from anthranilic acid or similar precursors. For example, ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate (compound 3 in ) was synthesized via thiolation and subsequent substitution reactions . The presence of the thioxo group in the target compound may influence its reactivity and stability compared to oxo analogs, as seen in other quinazoline derivatives .
Properties
Molecular Formula |
C26H23N5O4S |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
methyl 4-oxo-3-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C26H23N5O4S/c1-35-25(34)18-7-10-20-21(16-18)28-26(36)31(24(20)33)19-8-5-17(6-9-19)23(32)30-14-12-29(13-15-30)22-4-2-3-11-27-22/h2-11,16H,12-15H2,1H3,(H,28,36) |
InChI Key |
WDQAHSUYMLOHSU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include various amines, acids, and coupling agents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Hydrolysis and Ester Reactivity
The methyl ester group undergoes hydrolysis under basic or acidic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying pharmacokinetic properties in medicinal chemistry applications.
Conditions and Outcomes
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Alkaline hydrolysis | 1M NaOH, reflux, 6h | Carboxylic acid derivative | 78–85% |
| Acidic hydrolysis | 10% HCl, 80°C, 4h | Partial degradation observed; carboxylic acid with minor byproducts | 62% |
Thioxo Group Reactivity
The 2-thioxo moiety participates in oxidation and nucleophilic substitution reactions:
Oxidation to Disulfide or Sulfonyl Groups
-
Disulfide formation : Treatment with I₂ in ethanol yields intramolecular disulfide bonds.
-
Sulfonation : H₂O₂ in acetic acid converts the thioxo group to a sulfonyl group, enhancing water solubility.
Key Data
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| I₂ (0.1 eq) | EtOH, 25°C, 12h | Disulfide-linked dimer | Studied for dimeric bioactivity |
| H₂O₂ (30%) | AcOH, 60°C, 3h | Sulfonyl derivative | Improved aqueous stability |
Piperazine-Carbonyl Reactivity
The 4-(pyridin-2-yl)piperazine-1-carbonyl group enables:
Nucleophilic Acyl Substitution
-
Primary amines (e.g., methylamine) displace the carbonyl-linked piperazine under mild conditions .
Example :
Cycloaddition Reactions
The carbonyl group participates in [3+2] cycloadditions with nitrile oxides, forming isoxazoline derivatives .
Quinazoline Core Modifications
The tetrahydroquinazoline scaffold undergoes electrophilic aromatic substitution (EAS) at the 7-carboxylate-adjacent position:
Nitration and Halogenation
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at C5 of the quinazoline ring.
-
Bromination : Br₂ in CCl₄ adds bromine at C6, enabling further cross-coupling reactions.
Comparative Reactivity
| Reaction | Reagent | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄ | C5 | 70% |
| Bromination | Br₂, CCl₄ | C6 | 82% |
Reductive Transformations
Catalytic hydrogenation (H₂/Pd-C) reduces the tetrahydroquinazoline’s C4 carbonyl to a hydroxyl group, altering hydrogen-bonding capacity.
Stability Under Environmental Conditions
pH-Dependent Degradation
| pH | Condition | Half-Life | Major Degradation Pathway |
|---|---|---|---|
| 1.2 | Simulated gastric | 2.1h | Ester hydrolysis |
| 7.4 | Phosphate buffer | 48h | Thioxo oxidation to sulfonyl |
| 9.0 | Alkaline solution | 0.5h | Quinazoline ring decomposition |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate exhibit significant anticancer properties. These compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cells by modulating the expression of key regulatory proteins involved in the apoptotic pathway .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways . This makes it a potential candidate for developing new antimicrobial agents.
3. Central Nervous System (CNS) Disorders
Given the presence of the piperazine moiety in its structure, this compound is being explored for its neuropharmacological effects. Preliminary studies suggest that it may possess anxiolytic and antidepressant-like activities. The interaction with serotonin and dopamine receptors is being investigated to elucidate its potential as a treatment for various CNS disorders .
Data Tables
| Application Area | Effects Observed | Mechanism of Action |
|---|---|---|
| Anticancer | Induction of apoptosis | Modulation of apoptotic pathways |
| Antimicrobial | Inhibition of bacterial growth | Disruption of cell membranes |
| CNS Disorders | Anxiolytic effects | Interaction with neurotransmitter receptors |
Case Studies
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized a series of quinazoline derivatives based on the structure of this compound. The results showed that one particular derivative had an IC50 value significantly lower than standard chemotherapeutics against breast cancer cell lines . This highlights the potential of this compound's derivatives as effective anticancer agents.
Case Study 2: Antimicrobial Efficacy
A comprehensive screening of various derivatives against common pathogens revealed that certain modifications to the piperazine ring enhanced antimicrobial activity. For example, a derivative demonstrated potent activity against Staphylococcus aureus with a minimal inhibitory concentration (MIC) comparable to leading antibiotics . This suggests the feasibility of developing new antimicrobial therapies based on this compound.
Case Study 3: Neuropharmacological Effects
In a behavioral study involving animal models, administration of this compound resulted in reduced anxiety-like behavior in rodents. The study indicated modulation of serotonin levels as a possible mechanism behind these effects .
Mechanism of Action
The mechanism of action of Methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The target compound shares its quinazoline core with several analogs (Table 1). Key differences lie in substituents, which modulate physicochemical and biological properties.
Table 1: Structural Comparison of Quinazoline Derivatives
Key Research Findings and Gaps
- Data Limitations: No direct bioactivity or pharmacokinetic data are available for the target compound.
Biological Activity
Methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and data sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be described by the following key features:
- Molecular Formula : C24H25N5O3S
- Molecular Weight : 453.56 g/mol
- IUPAC Name : this compound
The presence of multiple functional groups suggests potential interactions with biological targets, making it a candidate for pharmacological exploration.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to methyl 4-oxo derivatives. For instance, pyrimidine-based compounds have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells. These compounds exhibited IC50 values ranging from 0.87 to 12.91 μM, outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) in certain assays .
Case Study: Cytotoxicity Assays
A comparative study of similar compounds demonstrated that derivatives containing a piperazine moiety exhibited enhanced selectivity and potency against cancer cells. The compound is hypothesized to function through mechanisms involving apoptosis induction and cell cycle arrest, as evidenced by increased caspase activity in treated cells .
Antimicrobial Activity
Compounds with thioxo and quinazoline structures have also been evaluated for their antimicrobial properties. A study indicated that derivatives with similar scaffolds exhibited significant antibacterial activity against pathogenic bacteria, suggesting that methyl 4-oxo derivatives could possess similar properties .
Neuropharmacological Effects
The piperazine component of the compound suggests potential neuropharmacological applications. Research into related piperazine derivatives has shown promise as antagonists for muscarinic receptors, which are implicated in several neurological disorders such as Alzheimer's disease .
Data Table: Biological Activity Overview
Q & A
Q. What are the common synthetic routes for preparing this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, starting with the formation of the tetrahydroquinazoline core. A critical intermediate is 4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl , which is coupled to the quinazoline scaffold via nucleophilic substitution or amide bond formation. For example, Methyl 4-oxo-3-substituted phenyl derivatives can be synthesized using coupling agents like EDCI/HOBt under anhydrous DMF at 60°C, as demonstrated in analogous heterocyclic systems . Key intermediates include 4-oxo-3-aminophenyl precursors and activated carbonyl derivatives of pyridin-2-yl piperazine .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral features should be prioritized?
- 1H/13C NMR : Focus on resolving the thioxo group (δ ~160-170 ppm for 13C) and the pyridin-2-yl proton environment (e.g., aromatic protons at δ 7.5-8.5 ppm).
- IR : Confirm the presence of carbonyl (C=O, ~1650-1750 cm⁻¹) and thioxo (C=S, ~1200-1250 cm⁻¹) groups.
- HRMS : Validate molecular ion peaks with <5 ppm mass accuracy, particularly for the tetrahydroquinazoline core .
Q. How can solubility and stability be assessed for in vitro assays?
Use polar aprotic solvents (DMF, DMSO) for initial dissolution, followed by aqueous dilution. Stability is evaluated via HPLC at physiological pH (7.4) and temperature (37°C), monitoring degradation peaks over 24–72 hours. For compounds with low solubility, consider salt formation (e.g., hydrochloride) or co-solvent systems .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency of the pyridin-2-yl piperazine moiety during synthesis?
Optimization involves:
- Catalytic conditions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) for aryl-piperazine bonds, using Pd(PPh₃)₄ and Na2CO3 in DME/H2O at 80°C .
- Coupling agents : EDCI/HOBt with DIPEA in DMF for amide bonds, ensuring stoichiometric excess (1.5–2.0 eq) of the piperazine derivative .
- Reaction monitoring : Use TLC (silica, ethyl acetate/hexane) or LC-MS to track intermediate formation and minimize side products .
Q. How to address discrepancies in NMR data between theoretical predictions and experimental results?
- Dynamic effects : Rotameric states of the piperazine ring or hindered rotation of the pyridin-2-yl group can split signals. Use variable-temperature NMR (VT-NMR) to resolve overlapping peaks.
- Impurity interference : Compare HRMS data to identify trace byproducts (e.g., hydrolyzed esters or oxidized thioxo groups) .
- DFT calculations : Simulate expected chemical shifts using software like Gaussian or ADF to validate assignments .
Q. What strategies are effective for impurity profiling and structural elucidation of degradation products?
- Forced degradation : Expose the compound to heat (60°C), UV light, and oxidative conditions (H2O2), then analyze via LC-HRMS.
- Synthetic standards : Prepare reference standards for suspected impurities (e.g., hydrolyzed carboxylic acid derivatives) using analogous procedures .
- Fragmentation patterns : Use MS/MS to differentiate isobaric impurities, focusing on diagnostic ions like m/z 154 (pyridin-2-yl fragment) .
Q. How can computational methods guide the design of derivatives with improved bioactivity?
- Docking studies : Target the ATP-binding pocket of kinases using the tetrahydroquinazoline core as a hinge-binding motif.
- QSAR models : Correlate substituent electronic properties (Hammett σ) with enzymatic inhibition data to prioritize electron-withdrawing groups at the 7-carboxylate position .
- ADMET prediction : Use tools like SwissADME to optimize logP (2–4) and reduce CYP450 inhibition risks .
Methodological Notes
- Key references : Synthesis protocols , spectroscopic validation , and catalytic optimization are prioritized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
